molecular formula C19H18FN3O2S B2666095 N-[2-[3-(2-amino-2-oxoethyl)sulfanylindol-1-yl]ethyl]-4-fluorobenzamide CAS No. 862825-99-8

N-[2-[3-(2-amino-2-oxoethyl)sulfanylindol-1-yl]ethyl]-4-fluorobenzamide

Cat. No. B2666095
CAS RN: 862825-99-8
M. Wt: 371.43
InChI Key: OBWUNYBZGWWMRJ-UHFFFAOYSA-N
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Description

N-[2-[3-(2-amino-2-oxoethyl)sulfanylindol-1-yl]ethyl]-4-fluorobenzamide, also known as KU-0063794, is a small molecule inhibitor that has been studied for its potential therapeutic applications in various diseases.

Scientific Research Applications

Automated Radiochemical Synthesis

A study by Kiesewetter et al. (2011) describes the automated radiochemical synthesis of a compound similar to the one , indicating its use as a prosthetic group for radiolabeling peptides and proteins. This process facilitates the tracking and imaging of biomolecules, useful in diagnostic imaging and research into the dynamics of biological systems (Kiesewetter, Jacobson, Lang, & Chen, 2011).

Synthesis and Characterization of Derivatives

Research by Lahtinen et al. (2014) focuses on the synthesis and characterization of sulfanilamide derivatives, providing insights into their structural, thermal, and antimicrobial properties. Although not directly related to the compound , this study underscores the importance of such derivatives in developing new materials and drugs with potential antibacterial and antifungal applications (Lahtinen, Kudva, Hegde, Bhat, Kolehmainen, Nonappa, Venkatesh, & Naral, 2014).

Inhibition of Tumor-associated Isozyme

A paper by Ilies et al. (2003) explores the inhibition of tumor-associated carbonic anhydrase IX by halogenated sulfonamide derivatives. This research is critical for developing targeted cancer therapies, as it identifies potent inhibitors that can selectively affect tumor growth and metastasis (Ilies, Vullo, Pastorek, Scozzafava, Ilieș, Cǎproiu, Pastoreková, & Supuran, 2003).

Studies on DNA Damage and Repair

Research into the effects of 3-aminobenzamide on DNA damage and repair mechanisms, as shown in studies by Lubet et al. (1984) and Cleaver et al. (1985), highlights the role of similar compounds in understanding cellular responses to genotoxic stress. These studies contribute to our knowledge of cellular defense mechanisms and the potential therapeutic applications in preventing or treating diseases resulting from DNA damage (Lubet, McCarvill, Putman, Schwartz, & Schechtman, 1984); (Cleaver, Milam, & Morgan, 1985).

Neurofibrillary Tangles and Beta-amyloid Plaques

Shoghi-Jadid et al. (2002) developed a method using a hydrophobic radiofluorinated derivative for the localization and load determination of neurofibrillary tangles and beta-amyloid senile plaques in living Alzheimer's disease patients. This approach offers a noninvasive technique for monitoring the progression of Alzheimer's disease and evaluating therapeutic interventions (Shoghi-Jadid, Small, Agdeppa, Kepe, Ercoli, Siddarth, Read, Satyamurthy, Petrič, Huang, & Barrio, 2002).

properties

IUPAC Name

N-[2-[3-(2-amino-2-oxoethyl)sulfanylindol-1-yl]ethyl]-4-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18FN3O2S/c20-14-7-5-13(6-8-14)19(25)22-9-10-23-11-17(26-12-18(21)24)15-3-1-2-4-16(15)23/h1-8,11H,9-10,12H2,(H2,21,24)(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBWUNYBZGWWMRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2CCNC(=O)C3=CC=C(C=C3)F)SCC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-[3-(2-amino-2-oxoethyl)sulfanylindol-1-yl]ethyl]-4-fluorobenzamide

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